40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin
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Overview
Description
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is a synthetic derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and antiproliferative properties. This compound is often used as an intermediate in the synthesis of everolimus, a drug used in cancer therapy and organ transplantation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves the reaction of rapamycin with ethylene oxide and trifluoromethanesulfonic acid tert-butyldimethylsilyl ester . The reaction typically requires an organic solvent such as chloroform or methanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced organic synthesis equipment and techniques to ensure consistency and quality. The final product is purified using methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of drugs for cancer therapy and immunosuppression.
Industry: Employed in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves its binding to the FKBP-12 protein, forming a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in cancer therapy and immunosuppression .
Comparison with Similar Compounds
Everolimus: Another derivative of rapamycin, used in cancer therapy and organ transplantation.
Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.
Sirolimus: The parent compound, used primarily as an immunosuppressant
Uniqueness: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives .
Properties
Molecular Formula |
C59H97NO14Si |
---|---|
Molecular Weight |
1072.5 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17-,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1 |
InChI Key |
OCAIMYVVCQFDKI-HAEJFTIVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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